3-(4-Nitrophenyl)pyridine
Overview
Description
3-(4-Nitrophenyl)pyridine is a chemical compound with the CAS Number: 4282-46-6 . It has a molecular weight of 200.2 and its IUPAC name is 3-(4-nitrophenyl)pyridine . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(4-Nitrophenyl)pyridine is C11H8N2O2 . The InChI code for this compound is 1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H .Physical And Chemical Properties Analysis
3-(4-Nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 200.2 .Scientific Research Applications
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Pharmaceutical Research
- Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
- An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .
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Antimicrobial and Antiviral Activities
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Drug Discovery
- Pyrrolidine, a derivative of pyridine, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- In 2016, De Tran et al. synthesized a library of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potential anti-AD agents with a target selectivity toward BACE1. An in vitro inhibition assay of BACE1 showed that one of the compounds was the most active, with an IC 50 value of 0.05 µM .
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Cancer Research
- Pyridine derivatives have been evaluated for their antiproliferative activity in vitro against cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines .
- For instance, sorafenib, a drug used to treat kidney, liver, and thyroid cancer, has a pyridine ring. It works by blocking the action of an abnormal protein that signals cancer cells to multiply .
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Optical Applications
- Pyridine-based chalcone derivatives with two electron donor groups substituted at the meta and ortho positions of the phenylene ring have shown an increase in second harmonic generation (SHG) efficiency .
- SHG is a nonlinear optical process, and materials with high SHG efficiency have applications in optoelectronics, telecommunications, and medical diagnostics .
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Chemical Research
- 3-(4-Nitrophenyl)pyridine is a chemical compound with the molecular formula C11H8N2O2 .
- While specific applications of this compound are not readily available, nitrophenyl compounds are generally used in chemical research due to their ability to act as precursors for the synthesis of various complex molecules .
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Diabetes Treatment
- Pyrrolo[3,4-c]pyridine compounds have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
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Chemical Synthesis
- Pyridine compounds, including 3-(4-Nitrophenyl)pyridine, are often used in chemical synthesis . For example, they can act as precursors for the synthesis of various complex molecules . In one instance, a compound was dissolved in pyridine and benzoyl chloride and stirred at room temperature for 1 hour .
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Material Supplier
Safety And Hazards
The compound has been classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-(4-nitrophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZMBYPPLMXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282753 | |
Record name | 3-(4-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrophenyl)pyridine | |
CAS RN |
4282-46-6 | |
Record name | 4282-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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